Cas no 23984-55-6 (3'-Dehydrolutein (~90%))

3'-Dehydrolutein (~90%) structure
Productnaam:3'-Dehydrolutein (~90%)
3'-Dehydrolutein (~90%) Chemische en fysische eigenschappen
Naam en identificatie
-
- b,e-Caroten-3'-one, 3-hydroxy-, (3R,6'R)-
- (4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one
- 3'-DEHYDROLUTEIN
- 3'-oxolutein
- (3R)-3-Hydroxy-β,ε-caroten-3'-one
- (3R,6'R)-3-Hydroxy-3'-oxo-β,ε-carotene
- (3R,6'R)-3-Hydroxy-β,ε-carotene-3'-one
- (4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one
- β,ε-Caroten-3'-one, 3-hydroxy-, (3R,6'R)-
- (3R,6'R)-3-Hydroxy-beta,epsilon-caroten-3'-one
- Q63398215
- DTXSID001317925
- CHEBI:191464
- 97134-08-2
- 3'-O-Didehydrolutein
- LMPR01070198
- SCHEMBL9964351
- 3'-Dehydrolutein (~90%)
- 3'-Dehydrolutein/ Philosamiaxanthin/ 3-Hydroxy-beta,epsilon-caroten-3'-one
- (R)-4-((1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-((R)-4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl)-3,5,5-trimethylcyclohex-2-en-1-one
- 3'-Dehydrolutein/Philosamiaxanthin/3-Hydroxy-beta,epsilon-caroten-3'-one
- 3-Hydroxy-3'-oxo-beta,epsilon-carotene
- beta,epsilon-Caroten-3'-one, 3-hydroxy-, (3R,6'R)-
- (4R)-4-[(1E, 3E, 5E, 7E, 9E, 11E, 13E, 15E, 17E)-18-[(4S)-4-hydroxy-2, 6, 6-trimethylcyclohex-2-en-1-yl]-3, 7, 12, 16-tetramethyloctadeca-1, 3, 5, 7, 9, 11, 13, 15, 17-nonaenyl]-3, 5, 5-trimethylcyclohex-2-en-1-one
- 23984-55-6
- CHEBI:176731
-
- Inchi: InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-26,35,37-38,41H,27-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,37?,38+/m1/s1
- InChI-sleutel: OTHWKRBAHPOBSP-QFXFUAHTSA-N
- LACHT: C/C(/C=C/C=C(/C=C/C1C(C)=C[C@@H](O)CC1(C)C)\C)=C\C=C\C=C(\C=C\C=C(\C=C\[C@H]1C(C)=CC(=O)CC1(C)C)/C)/C
Berekende eigenschappen
- Exacte massa: 566.412380961g/mol
- Monoisotopische massa: 566.412380961g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 42
- Aantal draaibare bindingen: 10
- Complexiteit: 1300
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 9
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 11
- Topologisch pooloppervlak: 37.3Ų
- Oppervlakte lading: 0
- Aantal tautomers: 13
Experimentele eigenschappen
- Kleur/vorm: No date available
- Dichtheid: 1.0±0.1 g/cm3
- Smeltpunt: No date available
- Kookpunt: 703.7±60.0 °C at 760 mmHg
- Vlampunt: 288.0±25.5 °C
- Oplosbaarheid: 可溶于氯仿(轻微)、己烷(轻微)、甲醇(轻微、加热)
- pka: 14.90±0.70(Predicted)
- Dampfdruk: 0.0±5.1 mmHg at 25°C
3'-Dehydrolutein (~90%) Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303+H313+H333
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3'-Dehydrolutein (~90%) Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | D229755-2.5mg |
3'-Dehydrolutein (~90%) |
23984-55-6 | 2.5mg |
$ 178.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-500250-2.5 mg |
3'-Dehydrolutein, |
23984-55-6 | 2.5 mg |
¥2,858.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-500250-2.5mg |
3'-Dehydrolutein, |
23984-55-6 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
TRC | D229755-25mg |
3'-Dehydrolutein (~90%) |
23984-55-6 | 25mg |
$ 1386.00 | 2023-09-08 |
3'-Dehydrolutein (~90%) Gerelateerde literatuur
-
Chandan Chaudhari,S. M. A. Hakim Siddiki,Kenichi Kon,Atsuko Tomita,Yutaka Tai Catal. Sci. Technol., 2014,4, 1064-1069
-
Youngmin Kim,Todd W. Hudnall,Ghenwa Bouhadir,Didier Bourissou,François P. Gabbaï Chem. Commun., 2009, 3729-3731
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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